
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, a trifluoromethyl group, and an amide linkage. Its molecular formula is C21H23N5O3, and it has a molecular weight of approximately 393.447 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H23N5O3 |
Molecular Weight | 393.447 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which play a crucial role in cell proliferation and survival.
Antimicrobial Activity
Recent research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the pyrrolidine and pyrimidine moieties have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.12 |
Escherichia coli | 12.5 |
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Notably, the compound has demonstrated selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .
Case Studies
- In Vivo Efficacy : A study involving murine models treated with this compound showed a significant reduction in tumor volume compared to control groups. The treatment resulted in an approximate 50% decrease in tumor weight without observable side effects .
- Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with established chemotherapeutics. In particular, combinations with standard anticancer agents resulted in enhanced efficacy, suggesting potential for combination therapy strategies .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Recent studies have highlighted the effectiveness of pyrimidine derivatives, including compounds similar to N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide, in combating bacterial infections.
Case Studies
A comparative study demonstrated that derivatives containing pyrrolidine and pyrimidine structures exhibited significant antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting enhanced potency and efficacy in clinical settings .
Cancer Treatment
This compound is being investigated for its potential as an anticancer agent.
Heat Shock Protein Inhibition
Research indicates that this compound may act as an inhibitor of heat shock protein 90 (Hsp90), a critical chaperone involved in the stabilization and folding of numerous oncogenic proteins. Inhibiting Hsp90 can lead to the degradation of these proteins, thereby reducing tumor growth and proliferation .
Efficacy Studies
In vitro studies have shown that compounds with similar structural motifs significantly reduce the viability of cancer cell lines resistant to traditional chemotherapeutics. The mechanism involves the induction of apoptosis and cell cycle arrest at various phases, indicating a multifaceted approach to cancer treatment .
Structural Insights and Molecular Design
The chemical structure of this compound allows for modifications that can enhance its biological activity.
Molecular Modifications
Research has focused on synthesizing analogs with variations in the trifluoromethyl group or alterations to the pyrrolidine moiety to optimize binding affinity to target proteins. These modifications have been shown to improve pharmacokinetic properties, including solubility and bioavailability .
Computational Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins, providing insights into how structural changes can lead to improved therapeutic outcomes.
Eigenschaften
IUPAC Name |
N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-13-25-16(12-17(26-13)27-9-2-3-10-27)23-7-8-24-18(28)14-5-4-6-15(11-14)19(20,21)22/h4-6,11-12H,2-3,7-10H2,1H3,(H,24,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRPXWHIFRYTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.